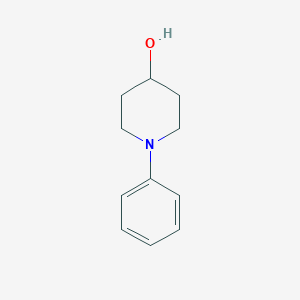

1-Phenylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHLUYMKOSEANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371877 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117896-69-2 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylpiperidin-4-ol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 1-Phenylpiperidin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, and understanding the characteristics of its derivatives is crucial for the development of new therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from light yellow to brown. Its core structure consists of a piperidine ring substituted with a phenyl group at the nitrogen atom (position 1) and a hydroxyl group at position 4. This structure imparts specific physicochemical properties that are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Melting Point | 69-70 °C | |

| Boiling Point | 180 °C (at 12 Torr) | |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.90 ± 0.20 (Predicted) | |

| CAS Number | 117896-69-2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-phenyl-4-piperidone. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like ethanol.

Experimental Protocol: Reduction of 1-Phenyl-4-piperidone

Materials:

-

1-Phenyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (10%)

-

Sodium hydroxide solution (50%)

-

Dichloromethane

Procedure:

-

Dissolve 1-phenyl-4-piperidone in 95% ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and may cause the evolution of gas.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Carefully add water dropwise to quench the reaction, followed by adjusting the pH to 3 with 10% hydrochloric acid.

-

Separate the aqueous layer and wash it with a suitable organic solvent (e.g., toluene) to remove any unreacted starting material.

-

Make the aqueous layer strongly basic by the addition of a 50% sodium hydroxide solution.

-

Extract the product, this compound, from the basic aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexanes)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals, for example, in a desiccator under vacuum.

Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the phenyl group, the methine proton at C4 bearing the hydroxyl group, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns are characteristic of the structure. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet, and the protons on the piperidine ring would be observed as complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the phenyl ring will resonate in the aromatic region (δ 115-150 ppm). The carbon atom attached to the hydroxyl group (C-4) will appear in the range of δ 60-70 ppm. The other piperidine ring carbons will have signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are expected around 2850-3100 cm⁻¹.

-

C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 177. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar compounds involve the loss of the hydroxyl group, cleavage of the piperidine ring, and fragmentation of the phenyl group. A significant fragment is often observed at m/z 105, which can be attributed to the [C₆H₅NCH₂]⁺ fragment.[1]

Biological Significance and Applications

The this compound scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules. Derivatives of this compound have been investigated for various therapeutic applications, including their potential as antimicrobial and antifungal agents. The presence of the phenylpiperidine moiety is a common feature in many centrally acting drugs, and modifications at the 4-position can significantly influence the pharmacological profile of these compounds. Further research into the synthesis and biological evaluation of novel this compound derivatives continues to be an active area of investigation in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidin-4-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-phenylpiperidin-4-ol, a valuable intermediate in pharmaceutical development. The core of this synthesis is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This document details the experimental protocol, reaction mechanism, and key data associated with this synthesis.

Overview of the Synthesis

The synthesis of this compound is achieved through the nucleophilic addition of a phenyl Grignard reagent to an N-protected 4-piperidone, followed by deprotection. The N-protecting group is crucial as the piperidine nitrogen is basic and would otherwise react with the Grignard reagent. A common and effective protecting group for this reaction is the benzyl (Bn) group. The overall synthetic strategy involves three key stages:

-

Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent.

-

Grignard Reaction: The prepared phenylmagnesium bromide is reacted with N-benzyl-4-piperidone to form 1-benzyl-4-phenylpiperidin-4-ol.

-

Deprotection: The benzyl protecting group is removed from the piperidine nitrogen to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for Grignard reactions and the synthesis of similar 4-aryl-4-hydroxypiperidines.

2.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen atmosphere to exclude moisture.

-

Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to the flask to activate the magnesium surface.

-

A solution of bromobenzene in anhydrous ether is prepared and a small amount is added to the magnesium turnings. The reaction is initiated, often with gentle heating, which is indicated by a color change from brown (iodine) to colorless and the onset of gentle refluxing.[1]

-

Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

2.2. Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

Materials:

-

Phenylmagnesium bromide solution (prepared in step 2.1)

-

N-Benzyl-4-piperidone

-

Anhydrous diethyl ether or THF

Procedure:

-

A solution of N-benzyl-4-piperidone in anhydrous ether is prepared in a separate flask under a nitrogen atmosphere.

-

The flask containing the N-benzyl-4-piperidone solution is cooled to 0 °C in an ice bath.

-

The freshly prepared phenylmagnesium bromide solution is slowly added to the cooled solution of N-benzyl-4-piperidone via a dropping funnel. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure the reaction goes to completion.

2.3. Work-up and Purification of 1-Benzyl-4-phenylpiperidin-4-ol

Procedure:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-benzyl-4-phenylpiperidin-4-ol.

-

The crude product can be purified by recrystallization or column chromatography.

2.4. Debenzylation to form this compound

Materials:

-

1-Benzyl-4-phenylpiperidin-4-ol

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or ethanol

-

Hydrogen gas

Procedure:

-

1-Benzyl-4-phenylpiperidin-4-ol is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source, and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a 4-phenylpiperidin-4-ol derivative.[2] The data for the final debenzylated product, this compound, is also provided.

| Parameter | 1-Benzyl-4-phenylpiperidin-4-ol | This compound |

| Molecular Formula | C18H21NO | C11H15NO[3] |

| Molecular Weight | 267.37 g/mol | 177.24 g/mol [3] |

| Typical Yield | ~70-85% | High (quantitative) |

| Melting Point | Not specified | 86.5 °C (for a derivative)[2] |

| 1H NMR (CDCl3, δ ppm) | Phenyl protons (m, 7.2-7.5), Benzyl CH2 (s, ~3.6), Piperidine protons (m, 1.8-3.0), OH (s, broad) | Phenyl protons (m, 6.8-7.3), Piperidine CH (m, ~3.8), Piperidine CH2 (m, 1.8-3.2), OH (s, broad) |

| IR (cm-1) | ~3400 (O-H stretch), ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 (C=C aromatic) | ~3360 (O-H stretch), ~2922 (aliphatic C-H), ~1600 (C=C aromatic)[2] |

| Mass Spec (m/z) | [M+H]+ = 268.16 | [M+H]+ = 178.12 |

Visualization of Reaction and Workflow

4.1. Reaction Mechanism

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the N-benzyl-4-piperidone. This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous work-up to yield the tertiary alcohol.

4.2. Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps, from the preparation of the Grignard reagent to the final purification of this compound.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and effective method. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a good yield. This technical guide provides the necessary details for researchers and scientists to successfully perform this synthesis and characterize the resulting product. The versatility of the Grignard reaction allows for the potential synthesis of a wide range of 4-aryl-4-hydroxypiperidine derivatives, which are of significant interest in the field of drug discovery.

References

Spectroscopic Profile of 1-Phenylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylpiperidin-4-ol (CAS No. 117896-69-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .[1] The structural and spectroscopic data are pivotal for its identification, purity assessment, and elucidation of its role in chemical synthesis and drug design.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Feature | m/z Value |

| Molecular Ion Peak [M]⁺ | 177 |

| Major Fragment 1 | 105 |

| Major Fragment 2 | 104 |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific, experimentally verified peak lists for ¹H NMR and ¹³C NMR are not available in the public databases searched.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the high-frequency region due to the O-H stretch of the hydroxyl group. The C-H stretching of the aromatic and aliphatic portions, as well as C-N and C-O stretching vibrations, will also be present.

Note: A detailed peak table for the vapor phase IR spectrum is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the solid this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0.0 ppm).

-

Data Acquisition :

-

For ¹H NMR, the spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using various sampling techniques, with Attenuated Total Reflectance (ATR) or the KBr pellet method being common for solid samples.

-

ATR Method :

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum.

-

-

KBr Pellet Method :

-

Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR instrument, and the transmission spectrum is recorded.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Chromatographic Separation :

-

An aliquot of the sample solution (typically 1 µL) is injected into the GC, which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).

-

The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

-

Mass Analysis :

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating ions.

-

The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

1-Phenylpiperidin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpiperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, presenting key data in a structured format for ease of reference.

Core Compound Identification

Molecular Formula: C₁₁H₁₅NO[1]

Molecular Weight: 177.24 g/mol [1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its application in experimental settings and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 177.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 69-70℃ | ChemicalBook |

| Boiling Point | 180 °C (at 12 Torr) | ChemicalBook |

| Density | 1.116±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.90±0.20 (Predicted) | ChemicalBook |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 177.115364102 g/mol | [1] |

| Monoisotopic Mass | 177.115364102 g/mol | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 146 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the synthesis of its precursor, N-phenyl-4-piperidone, and its subsequent derivatization are well-documented.

Synthesis of N-phenyl-4-piperidone (Precursor)

A disclosed synthesis method for the intermediate N-phenyl-4-piperidone involves a multi-step process. Aniline is reacted with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to yield N-phenyl-4-methyl-4-piperidinol. This intermediate then undergoes demethylation and oxidation to produce N-phenyl-4-piperidone.

General Protocol for Derivatization: Synthesis of a 4-Phenylpiperidin-4-ol Substituted Pyrazole

The following is a representative protocol for the synthesis of a biologically active derivative of this compound, specifically a pyrazole derivative. This process highlights the utility of this compound as a scaffold in medicinal chemistry.

Step 1: Synthesis of Pyrazole Carboxylic Acid Ethyl Ester

-

β-diketoester (1 mmol) and 4-fluorophenyl hydrazine are combined in a solution of ethanol (100 ml) and acetic acid (10 ml).

-

The mixture is refluxed overnight.

-

After concentration to remove ethanol, the solution is neutralized with Na₂CO₃.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol.

Step 2: Hydrolysis to Pyrazole Carboxylic Acid

-

The pyrazole carboxylic acid ethyl ester (1 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 50 ml), methanol (15 ml), and water (20 ml).

-

Lithium hydroxide (1.2 mmol) is added, and the mixture is stirred overnight.

-

Volatile solvents are removed, and the residue is dissolved in a mixture of water (50 ml) and ethyl acetate (100 ml).

-

The organic layers are combined, washed with water and brine, dried with Na₂SO₄, and evaporated to yield the carboxylic acid.

Step 3: Formation of the Acid Chloride

-

The pyrazole carboxylic acid (1 mmol) is dissolved in dichloromethane (DCM, 20 ml).

-

Oxalyl chloride (1.5 mmol) is added at 0°C.

-

A catalytic amount of dimethylformamide (DMF, 3 drops) is introduced, and the mixture is stirred at room temperature.

-

Excess oxalyl chloride is removed under a nitrogen stream.

Step 4: Coupling with 4-Piperidone

-

The acid chloride is dissolved in fresh DCM (25 ml).

-

Triethylamine (2 mmol) is added at 0°C, followed by the addition of 4-piperidone (1.1 mmol) at the same temperature.

-

Upon reaction completion, the mixture is diluted with water and extracted with DCM.

-

The combined organic layers are washed, dried, and evaporated. The crude product is purified by washing with diethyl ether.

Step 5: Grignard Reaction to Yield the Final Product

-

The product from Step 4 (1 mmol) is dissolved in THF (20 ml).

-

A Grignard reagent (1.5 mmol) is introduced at 0°C.

-

The reaction is allowed to proceed to completion at room temperature, monitored by TLC.

Biological Activity and Applications in Drug Development

This compound and its derivatives have shown promise in several areas of drug development, primarily due to their structural similarity to known pharmacophores.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. A pyrazole derivative of this compound, referred to as CHP, exhibited promising in-vitro activity. The presence of the 4-phenylpiperidin-4-ol moiety is believed to contribute to an enhanced absorption rate of lipids, thereby improving the pharmacological activity.

Table of In-Vitro Antimicrobial and Antifungal Activity of a Pyrazole Derivative (CHP)

| Organism | Zone of Inhibition (mm) |

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 14 |

| Candida albicans | 19 |

| Aspergillus flavus | 15 |

| Aspergillus niger | 13 |

Central Nervous System (CNS) Applications

The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of CNS-active agents, particularly as ligands for dopamine receptors. Derivatives of 4-phenylpiperidines have been investigated as D2 receptor ligands. For instance, pridopidine, a 4-phenylpiperidine derivative, has been identified as a dopaminergic stabilizer. These compounds are of interest for their potential in treating neuropsychiatric and neurodegenerative disorders.

In-Silico Studies and Molecular Interactions

To understand the potential mechanism of action of this compound derivatives, in-silico molecular docking studies have been performed. A study on a pyrazole derivative investigated its interaction with key proteins such as DNA Gyrase and Lanosterol 14-α-demethylase, which are targets for antibacterial and antifungal agents, respectively.

The following diagram illustrates the logical workflow of an in-silico evaluation of a this compound derivative.

The molecular docking studies revealed robust binding interactions at specific sites within these proteins, suggesting a potential therapeutic relevance for such derivatives.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, antifungal, and CNS activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely lead to the discovery of new and effective drug candidates. This technical guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

Physical properties of 1-Phenylpiperidin-4-ol: melting point, boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, details the experimental methodologies for their determination, and presents a common synthetic route.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in further chemical synthesis. The primary physical constants are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 69-70°C | Not Specified |

| Boiling Point | 180°C | 12 Torr |

Caption: Summary of key physical properties of this compound.

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a chemical compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.[1]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[1][2]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as in a Thiele tube apparatus) adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.[3]

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. Since many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure (vacuum distillation) is a common purification technique.[4] The boiling point of this compound is reported at a reduced pressure of 12 Torr.

Methodology: Micro-Boiling Point Determination

-

Apparatus Setup: A small quantity (approx. 0.5 mL) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

-

Heating and Pressure Control: The assembly is attached to a thermometer and heated in an oil bath. The entire system is connected to a vacuum source, and the pressure is carefully regulated to the desired value (e.g., 12 Torr).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary tube. The heat is then slowly reduced.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This occurs when the external pressure equals the vapor pressure of the liquid.

Synthesis Pathway

This compound is commonly synthesized via the reduction of its corresponding ketone, 1-phenyl-4-piperidone. This transformation is a fundamental step in the preparation of more complex molecules in drug discovery.

Caption: Synthesis of this compound from 1-Phenyl-4-piperidone.

References

An In-depth Technical Guide to the Solubility of 1-Phenylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different organic solvents is crucial for process optimization, formulation development, and ensuring product purity. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the predicted solubility profile based on its chemical structure, provides a detailed experimental protocol for determining precise solubility values, and presents a generalized workflow for this determination.

Predicted Solubility Profile

This compound possesses both a polar hydroxyl group (-OH) and a nonpolar phenyl group, attached to a piperidine ring. This amphiphilic nature suggests a varied solubility profile across different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The hydroxyl group can participate in hydrogen bonding with these solvents, leading to a high degree of solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polarity of these solvents will interact favorably with the polar functionalities of the molecule, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the phenyl group and the piperidine ring provides some nonpolar character, which may allow for some solubility in these solvents, although it is expected to be lower than in polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |

| Methanol | CH₃OH | Gravimetric | (To be determined) | ||

| Ethanol | C₂H₅OH | Gravimetric | (To be determined) | ||

| Isopropanol | C₃H₈O | Gravimetric | (To be determined) | ||

| Acetone | C₃H₆O | Gravimetric | (To be determined) | ||

| Ethyl Acetate | C₄H₈O₂ | Gravimetric | (To be determined) | ||

| Dichloromethane | CH₂Cl₂ | Gravimetric | (To be determined) | ||

| Toluene | C₇H₈ | Gravimetric | (To be determined) | ||

| Hexane | C₆H₁₄ | Gravimetric | (To be determined) |

Experimental Protocols

A detailed methodology for determining the solubility of this compound is crucial for obtaining reliable and reproducible data. The following protocol describes the isothermal shake-flask method, a common and robust technique for solubility determination.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The agitation ensures thorough mixing.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a pre-weighed, clean, and dry volumetric flask to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight of the solid residue (this compound) is achieved.

-

Accurately weigh the flask with the dried solid.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solid.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL, based on the initial volume of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Core Chemical Reactions of 1-Phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fundamental chemical reactions involving 1-Phenylpiperidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The phenylpiperidine moiety is a critical pharmacophore in a wide range of biologically active compounds, notably as a core component of many opioid analgesics.[1] This document outlines key transformations of the hydroxyl group—esterification, etherification, oxidation, and dehydration—providing experimental protocols, quantitative data, and mechanistic insights to support research and development in this area.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the secondary alcohol functionality, which allows for a variety of chemical modifications to generate diverse derivatives. These reactions are crucial for structure-activity relationship (SAR) studies in drug discovery.

Esterification: Formation of 1-Phenylpiperidin-4-yl Esters

Esterification of the 4-hydroxyl group is a common strategy to modify the lipophilicity and pharmacokinetic profile of phenylpiperidine derivatives. A typical method for this transformation is acylation using an acid anhydride in the presence of a base.

Reaction Scheme:

Caption: Esterification of this compound.

Experimental Protocol: Synthesis of 1-Phenyl-4-acetoxypiperidine

This protocol is adapted from a procedure for the acylation of a similar 4-phenyl-4-hydroxypiperidine derivative.[2]

-

Dissolution: Dissolve this compound (1 equivalent) in pyridine.

-

Acylation: Add acetic anhydride (1.5 equivalents) to the solution.

-

Reaction: Reflux the mixture for 1 hour.

-

Work-up: Cool the reaction mixture and remove the pyridine by evaporation under reduced pressure. Dissolve the residue in water and make the solution alkaline with ammonium hydroxide.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Wash the ether layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by chromatography.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Conditions | Yield | Reference |

| 1-(3-phenyl-3-hydroxypropyl-1)-4-phenyl-4-hydroxypiperidine | 1-(3-phenyl-3-acetoxypropyl-1)-4-phenyl-4-acetoxypiperidine | Acetic Anhydride | Pyridine | Reflux, 1h | Not specified | [2] |

Etherification: Synthesis of 1-Phenyl-4-alkoxypiperidines

The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alcohol and an alkyl halide.[3][4][5] This reaction proceeds via an SN2 mechanism and is effective for producing a wide range of 4-alkoxy-1-phenylpiperidine derivatives.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 1-Phenyl-4-ethoxypiperidine.

Experimental Protocol: Synthesis of 1-Phenyl-4-ethoxypiperidine

This is a general procedure based on the Williamson ether synthesis.[6]

-

Alkoxide Formation: To a solution of this compound (1 equivalent) in a dry, aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 equivalents) at 0 °C.

-

Reaction: Stir the mixture at room temperature until the evolution of hydrogen gas ceases. Then, add the alkyl halide (e.g., ethyl iodide, 1.2 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction with water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

While a specific yield for the etherification of this compound was not found in the provided search results, Williamson ether syntheses typically provide moderate to good yields depending on the substrates and reaction conditions.

Oxidation: Preparation of 1-Phenylpiperidin-4-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-Phenylpiperidin-4-one, is a key transformation for accessing another important class of derivatives.[7] Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two common and effective methods.[8][9][10]

Reaction Scheme:

Caption: Oxidation of this compound.

Experimental Protocol 1: Swern Oxidation

This protocol is a general procedure for Swern oxidation.[9][11]

-

Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM dropwise, maintaining the temperature at -78 °C.

-

Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in DCM dropwise.

-

Base Addition: Stir for another 30-60 minutes at -78 °C, then add triethylamine (5 equivalents).

-

Warming and Work-up: Allow the reaction to warm to room temperature, then quench with water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is based on a general procedure for PCC oxidations.[12][13][14]

-

Reagent Suspension: Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Add a solution of this compound (1 equivalent) in DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography if necessary. A study on the oxidation of N-methyl-2,6-diphenylpiperidin-4-one oximes with PCC provides insights into the kinetics of related reactions.[15][16]

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Conditions | Yield | Reference |

| N-phenyl-4-methyl-4-piperidinol | N-phenyl-4-piperidinone (via demethylation and oxidation) | CrO₃ | Toluene | 60 °C, 3h | 87.2% | [17] |

| cis,trans-4-tert-butylcyclohexanol | 4-tert-butylcyclohexanone | PCC, Silica gel | CH₂Cl₂ | RT, 15 min | Not specified | [12] |

| Alcohol A | Aldehyde B | (COCl)₂, DMSO, i-Pr₂NEt | CH₂Cl₂ | -78 °C to RT | 92% | [11] |

Dehydration: Formation of 1-Phenyl-1,2,3,6-tetrahydropyridine

Dehydration of this compound under acidic conditions leads to the formation of the corresponding tetrahydropyridine. This elimination reaction is a valuable method for introducing unsaturation into the piperidine ring, providing access to another class of important synthetic intermediates.

Reaction Scheme:

Caption: Dehydration of this compound.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,6-tetrahydropyridine

This is a general procedure for acid-catalyzed dehydration of alcohols.

-

Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the mixture, with stirring, to a temperature sufficient to effect dehydration (typically refluxing in a suitable solvent like toluene with a Dean-Stark trap to remove water).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The crude product can be purified by distillation or chromatography.

Quantitative Data:

Specific quantitative data for the dehydration of this compound was not found in the provided search results. Yields for such reactions can vary depending on the specific acid catalyst and reaction conditions used.

Biological Context: Opioid Receptor Signaling

Derivatives of this compound are well-known for their potent activity as opioid receptor modulators.[1] These compounds primarily exert their analgesic effects by interacting with G-protein coupled opioid receptors (GPCRs), particularly the mu-opioid receptor (MOR).[18][19]

Opioid Receptor Signaling Pathway:

Opioid receptors are inhibitory GPCRs.[20] The binding of an opioid agonist to the receptor initiates a signaling cascade that leads to analgesia.[15][21]

Caption: Simplified Opioid Receptor Signaling Pathway.

Mechanism of Action:

-

Agonist Binding: An opioid agonist binds to the extracellular domain of the opioid receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (typically of the Gi/o family).

-

G-Protein Dissociation: The activated G-protein dissociates into its Gα and Gβγ subunits.

-

Downstream Effects:

-

The Gα subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[20]

-

The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuron.[15]

-

-

Analgesia: The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.

The development of novel this compound derivatives continues to be an active area of research, with efforts focused on designing ligands with improved efficacy, selectivity, and side-effect profiles for the treatment of pain and other CNS disorders.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. lookchem.com [lookchem.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. malayajournal.org [malayajournal.org]

- 15. asianpubs.org [asianpubs.org]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1-nitroso-4-phenylpiperidin-4-ol|CAS 16533-05-4 [benchchem.com]

A Technical Guide to Historical Methods for the Synthesis of 4-Hydroxypiperidines

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its synthesis has been a subject of interest for over a century, with several foundational methods paving the way for modern synthetic strategies. This in-depth technical guide explores the core historical methods for the synthesis of 4-hydroxypiperidines, providing detailed experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding of these seminal routes.

Catalytic Hydrogenation of 4-Hydroxypyridine

One of the most direct historical routes to 4-hydroxypiperidine involves the catalytic hydrogenation of 4-hydroxypyridine (also known as 4-pyridone). However, the direct hydrogenation of hydroxypyridines was historically challenging, often requiring harsh conditions and resulting in low yields. A significant advancement in this area was the use of specific solvents and catalysts to facilitate the reduction.

A key historical method, developed in the mid-20th century, involves the hydrogenation of 4-hydroxypyridine in the presence of a platinum group metal catalyst in an anhydride solvent, followed by hydrolysis. This approach overcomes the inherent difficulty of reducing the pyridine ring in the presence of a hydroxyl group.

Experimental Protocol: Catalytic Hydrogenation of 4-Hydroxypyridine in Acetic Anhydride

This protocol is based on the principles described in historical patents and publications.

Step 1: Acetylation and Hydrogenation

-

In a high-pressure autoclave, a solution of 4-hydroxypyridine (1.0 eq.) in acetic anhydride (10 parts by weight) is prepared.

-

A platinum(IV) oxide (PtO₂) catalyst (typically 0.5-1.0% by weight of the substrate) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 3-4 atmospheres.

-

The reaction mixture is agitated and heated to a temperature of 50-70°C.

-

The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is 2-4 hours.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

Step 2: Hydrolysis

-

The filtrate, containing the acetylated piperidine intermediate, is concentrated under reduced pressure to remove the excess acetic anhydride.

-

The residue is then treated with an aqueous solution of a strong acid (e.g., 20% hydrochloric acid) or a strong base (e.g., 10% sodium hydroxide) and heated to reflux for 2-3 hours to hydrolyze the acetyl group.

-

After cooling, the reaction mixture is neutralized. If acidic hydrolysis was used, the solution is made basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

-

The aqueous solution is then extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude 4-hydroxypiperidine.

-

The crude product can be further purified by distillation or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the catalytic hydrogenation of 4-hydroxypyridine based on historical reports.

| Catalyst | Solvent System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| PtO₂ | Acetic Anhydride | 50-70 | 3-4 | 2-4 | 70-80 | Historical Patents |

| Rh/Al₂O₃ | Acetic Anhydride | 60 | 4 | 3 | ~75 | Historical Literature |

| Raney Nickel | Dioxane/H₂O | 150 | 100 | 8 | 50-60 | Early Reports |

Reduction of 4-Piperidones

Another fundamental and widely employed historical method for the synthesis of 4-hydroxypiperidines is the reduction of the corresponding 4-piperidones. The synthesis of the 4-piperidone precursors themselves is a critical first step, often achieved through methods like the Dieckmann condensation.

Historical Synthesis of 4-Piperidone Precursors: The Dieckmann Condensation

A classic approach to the synthesis of N-substituted-4-piperidones involves the Dieckmann condensation of a diester derived from a primary amine and two equivalents of an acrylate.

This protocol is based on the seminal work of McElvain and coworkers.

-

A solution of ethyl N-methyl-β,β'-dicarbethoxyethylamine (1.0 eq.) in dry toluene is added dropwise to a stirred suspension of sodium ethoxide (1.1 eq.) in dry toluene at a temperature of 80-90°C.

-

After the addition is complete, the reaction mixture is heated at reflux for 2 hours.

-

The mixture is then cooled, and the resulting sodium salt of the β-keto ester is decomposed by the addition of dilute acetic acid.

-

The toluene layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The toluene is removed under reduced pressure, and the residual ethyl 1-methyl-4-oxopiperidine-3-carboxylate is purified by vacuum distillation.

Reduction of 4-Piperidones to 4-Hydroxypiperidines

Once the 4-piperidone is obtained, it can be reduced to the corresponding 4-hydroxypiperidine using various historical reducing agents.

This protocol is a representative example of a mild and efficient reduction method.

-

To a solution of N-methyl-4-piperidone (1.0 eq.) in methanol at 0-5°C, sodium borohydride (NaBH₄, 1.2 eq.) is added portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction is quenched by the careful addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is saturated with potassium carbonate and extracted with chloroform or diethyl ether.

-

The combined organic extracts are dried over anhydrous potassium sulfate.

-

The solvent is removed under reduced pressure to yield N-methyl-4-hydroxypiperidine, which can be further purified by distillation.

Quantitative Data

The following table summarizes quantitative data for the reduction of various N-substituted-4-piperidones.

| N-Substituent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl | NaBH₄ | Methanol | 0 - RT | 2-3 | >90 | Historical Literature |

| Benzyl | LiAlH₄ | Diethyl Ether | 0 - RT | 3-4 | ~85 | Early Reports |

| H | Catalytic Hydrogenation (Raney Ni) | Ethanol | 50 | 4 | ~80 | Historical Literature |

| Boc | NaBH₄ | Methanol | 0 - RT | 2 | >95 | Modern Adaptation |

Intramolecular Cyclization of γ-Amino Alcohols

Conceptually, the intramolecular cyclization of γ-amino alcohols represents another pathway to 4-hydroxypiperidines. This method involves the formation of the piperidine ring through the reaction of the amino group with a suitable leaving group at the γ-position of the alcohol. While modern variations of this strategy are common, historical examples for the synthesis of simple 4-hydroxypiperidines are less documented in readily available literature compared to the other methods. The general principle, however, is a cornerstone of heterocyclic synthesis.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these historical synthetic methods, the following diagrams have been generated using the DOT language.

Unraveling the Conformational Landscape of 1-Phenylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of the piperidine ring is a cornerstone of medicinal chemistry, profoundly influencing the biological activity of a vast array of pharmaceutical compounds. This in-depth technical guide provides a comprehensive analysis of the conformational behavior of 1-phenylpiperidin-4-one, a key structural motif in numerous biologically active molecules. By integrating experimental data and computational modeling, we present a detailed exploration of its conformational isomers, their relative energies, and the methodologies employed for their characterization.

Core Concepts in Conformational Analysis

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the introduction of a nitrogen atom and substituents gives rise to a complex conformational landscape. In the case of 1-phenylpiperidin-4-one, the orientation of the phenyl group relative to the piperidine ring, along with the potential for ring inversion and twisting, results in several possible conformers. The primary conformers of interest are the chair conformations with the phenyl group in either an equatorial (chair-Eq) or axial (chair-Ax) position, as well as non-chair forms such as the twist-boat conformation.

The interplay of steric hindrance, electronic effects, and intramolecular interactions dictates the relative stability of these conformers. Understanding the equilibrium between these forms is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Quantitative Conformational Analysis

A combination of experimental techniques and computational methods provides a quantitative understanding of the conformational preferences of 1-phenylpiperidin-4-one.

Conformer Population and Energy Differences

Gas-phase electron diffraction (GED) and mass spectrometry experiments, in conjunction with quantum chemical calculations, have revealed the coexistence of multiple conformers of 1-phenylpiperidin-4-one in the gas phase.[1] The predominant species are the chair-equatorial, chair-axial, and twist conformers.

| Conformer | Experimental Abundance (Gas Phase, 337 K) | Computational Abundance (B3LYP-D3/cc-pVTZ) | Calculated Relative Energy (kcal/mol) - M06-2X | Calculated Relative Energy (kcal/mol) - MP2 |

| Chair-Equatorial (chair-Eq) | 55(13)% | 40% | 0.00 | 0.00 |

| Chair-Axial (chair-Ax) | 22(9)% | 35% | +0.23 | +0.82 |

| Twist | 23(10)% | 25% | +0.55 | +2.98 |

Data sourced from "Conformational diversity of 1-phenylpiperidin-4-one in the gas phase".[1]

Key Torsional Angles

The geometry of each conformer is defined by a set of torsional (dihedral) angles. These angles provide a precise structural description and are critical inputs for computational modeling and SAR studies.

| Dihedral Angle | Chair-Equatorial (Calculated) | Chair-Axial (Calculated) | Twist (Calculated) |

| C2-N1-C6-C5 | Data not available in search results | Data not available in search results | Data not available in search results |

| N1-C2-C3-C4 | Data not available in search results | Data not available in search results | Data not available in search results |

| C2-C3-C4-C5 | Data not available in search results | Data not available in search results | Data not available in search results |

| C3-C4-C5-C6 | Data not available in search results | Data not available in search results | Data not available in search results |

| C4-C5-C6-N1 | Data not available in search results | Data not available in search results | Data not available in search results |

| C5-C6-N1-C2 | Data not available in search results | Data not available in search results | Data not available in search results |

| C2-N1-C7-C8 (Phenyl orientation) | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific dihedral angles for each conformer of 1-phenylpiperidin-4-one were not explicitly found in the search results. These values would typically be obtained from the output of computational chemistry calculations or detailed analysis of crystallographic data.

NMR Coupling Constants

Proton NMR spectroscopy is a powerful tool for conformational analysis in solution. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the preferred conformation in solution. For a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

| Coupling Constant | Expected Value for Chair Conformation | Observed Value for 1-Phenylpiperidin-4-one |

| ³J(Hₐₓ, Hₐₓ) | 8 - 13 Hz | Data not available in search results |

| ³J(Hₐₓ, Hₑq) | 2 - 5 Hz | Data not available in search results |

| ³J(Hₑq, Hₑq) | 2 - 5 Hz | Data not available in search results |

Note: Specific coupling constants for the individual conformers of 1-phenylpiperidin-4-one were not available in the search results. These would be determined experimentally from the ¹H NMR spectrum.

Experimental Protocols

Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS)

This combined technique provides information about the molecular structure and conformational composition in the gas phase, free from intermolecular interactions present in condensed phases.

Methodology:

-

Sample Introduction: A gaseous sample of 1-phenylpiperidin-4-one is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. Simultaneously, a mass spectrometer analyzes the composition of the gas beam to ensure sample integrity and identify any fragmentation.

-

Data Analysis: The experimental scattering intensities are compared with theoretical intensities calculated for different molecular models (conformers). A least-squares refinement is performed to determine the geometric parameters and the relative abundance of each conformer that best fits the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly variable-temperature NMR, is instrumental in characterizing the conformational equilibrium in solution.

Methodology:

-

Sample Preparation: A solution of 1-phenylpiperidin-4-one is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

¹H NMR Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. Key information is extracted from the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) of the piperidine ring protons.

-

Variable-Temperature Studies: NMR spectra are recorded at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. At the coalescence temperature, the rate of conformational interconversion can be determined.

-

2D NMR Experiments: Techniques such as COSY and NOESY can be employed to aid in the assignment of proton signals and to provide through-bond and through-space correlations, respectively, which further support the conformational assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including the precise conformation and intermolecular interactions.

Methodology:

-

Crystallization: Single crystals of 1-phenylpiperidin-4-one are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles. While a crystal structure for 1-phenylpiperidin-4-one itself was not found, the crystal structures of several of its derivatives have been determined, consistently showing the piperidine ring in a chair conformation in the solid state.[2][3]

Computational Modeling Workflow

Computational chemistry plays a vital role in complementing experimental data and providing insights into the conformational landscape that may be difficult to access experimentally.

Caption: A generalized workflow for the computational conformational analysis of 1-phenylpiperidin-4-one.

Signaling Pathways and Logical Relationships

The conformation of 1-phenylpiperidin-4-one is a critical determinant of its interaction with biological targets. The spatial arrangement of the phenyl group and the piperidone ring influences its binding affinity and efficacy.

Caption: Logical relationship between the conformations of 1-phenylpiperidin-4-one and its biological activity.

Conclusion

The conformational analysis of 1-phenylpiperidin-4-one reveals a dynamic equilibrium between chair and twist conformers, with the chair-equatorial form being the most abundant in the gas phase. The combination of experimental techniques such as gas-phase electron diffraction, NMR spectroscopy, and X-ray crystallography, alongside sophisticated computational modeling, provides a detailed and quantitative understanding of its conformational landscape. This knowledge is indispensable for researchers in drug discovery and development, as it underpins the rational design of more potent and selective therapeutic agents based on the 1-phenylpiperidin-4-one scaffold. The methodologies and data presented in this guide serve as a comprehensive resource for the continued exploration of this important class of molecules.

References

An In-Depth Technical Guide to 1-Phenylpiperidin-4-ol: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-4-ol is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it features a phenyl group attached to the nitrogen atom of a piperidine ring, with a hydroxyl group at the 4-position. This molecule serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, most notably as a precursor to potent analgesics such as fentanyl and its analogs. Its core structure is a key pharmacophore that interacts with opioid receptors, making a thorough understanding of its properties essential for the development of new therapeutics and for research into opioid receptor function. This guide provides a comprehensive overview of the theoretical and experimental properties of this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways.

Physicochemical Properties

The theoretical and experimental properties of this compound are summarized in the tables below, providing a comparative overview of its key characteristics.

Theoretical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 177.115364102 g/mol | PubChem[1] |

| Monoisotopic Mass | 177.115364102 g/mol | PubChem[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 146 | PubChem[1] |

| pKa (Predicted) | 14.90 ± 0.20 | ChemicalBook |

Experimental Properties

| Property | Value | Source |

| Melting Point | 69-70 °C | ChemicalBook |

| Boiling Point | 180 °C (at 12 Torr) | ChemicalBook |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8 °C | ChemicalBook |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

| Spectroscopy | Data |

| ¹H NMR | Spectral data for the related compound 4-Phenylpiperidine shows characteristic shifts for the phenyl and piperidine protons. For 4-phenylpiperidine in CDCl₃, aromatic protons (A) appear between δ 7.15 and 7.31 ppm, while piperidine protons (B, C, D, E, F, G) appear at δ 3.155, 2.72, 2.61, 1.86, 1.75-1.89, and 1.60 ppm, respectively. |

| ¹³C NMR | Data available on PubChem. |

| IR Spectroscopy | Data available on PubChem. |

| Mass Spectrometry | Data available on PubChem. |

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, making it a suitable approach for the N-arylation of 4-hydroxypiperidine.[2][3]

Reaction Scheme:

Materials:

-

Bromobenzene

-

4-Hydroxypiperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium tert-butoxide (1.5 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reactants: Add 4-hydroxypiperidine (1.0 equivalent) and anhydrous toluene to the flask via syringe.

-

Addition of Aryl Halide: Add bromobenzene (1.1 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Logical Workflow for Buchwald-Hartwig Synthesis

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with the central nervous system, primarily through opioid receptors.[4] The 4-phenylpiperidine scaffold is a core component of many potent opioid agonists, including fentanyl.[4]

Opioid Receptor Interaction

Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioid drugs.[5][6] There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ).[6][7] The analgesic and euphoric effects of many opioids are mediated primarily through the activation of the µ-opioid receptor (MOR).[5][7]

While direct binding affinity and efficacy data for this compound at opioid receptors are not extensively published in readily available literature, its role as a direct precursor to fentanyl strongly suggests that it or its downstream products interact with these receptors. The addition of a propionyl group to the aniline nitrogen and a phenethyl group to the piperidine nitrogen of a related compound, 4-anilinopiperidine, is a key step in fentanyl synthesis.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular signaling events.[6][7] This pathway is crucial for understanding the mechanism of action of opioid analgesics.

Signaling Cascade:

-

Agonist Binding: An opioid agonist, such as a fentanyl analog derived from this compound, binds to the µ-opioid receptor on the cell surface.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular heterotrimeric G protein (Gi/o). The G protein releases its GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.[6]

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Ion Channel Regulation: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[6]

-

-

Neuronal Inhibition: The combined effects of reduced cAMP, cellular hyperpolarization, and decreased calcium influx lead to a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission. This ultimately results in the analgesic effect.

-

Desensitization and Internalization: Prolonged agonist exposure leads to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G protein (desensitization) and can lead to receptor internalization via clathrin-coated pits.[6] This process is a key mechanism of opioid tolerance.

Mu-Opioid Receptor Signaling Pathway Diagram

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Conclusion